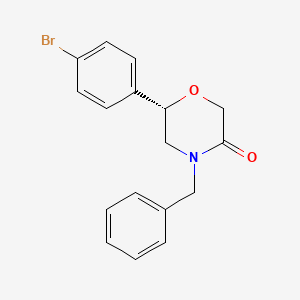![molecular formula C21H22N2O2 B14179630 2,2'-[Heptane-1,7-diylbis(oxy)]dibenzonitrile CAS No. 917981-08-9](/img/structure/B14179630.png)
2,2'-[Heptane-1,7-diylbis(oxy)]dibenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile is a chemical compound characterized by its unique structure, which includes a heptane backbone with two benzonitrile groups connected via oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile typically involves the reaction of heptane-1,7-diol with benzonitrile derivatives under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ether linkage between the heptane and benzonitrile groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes purification steps such as recrystallization or chromatography to obtain the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile groups to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Aplicaciones Científicas De Investigación
2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be utilized in the development of bioactive molecules or as a probe in biochemical studies.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile exerts its effects depends on its interaction with molecular targets. The compound’s structure allows it to interact with various enzymes or receptors, potentially modulating their activity. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane): This compound has a similar heptane backbone but with oxane groups instead of benzonitrile.
2,2’-[Heptane-1,7-diylbis(oxy)]bis(ethan-1-amine): Another related compound with ethan-1-amine groups instead of benzonitrile.
Uniqueness
2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile is unique due to its specific combination of heptane, oxygen, and benzonitrile groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propiedades
Número CAS |
917981-08-9 |
|---|---|
Fórmula molecular |
C21H22N2O2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2-[7-(2-cyanophenoxy)heptoxy]benzonitrile |
InChI |
InChI=1S/C21H22N2O2/c22-16-18-10-4-6-12-20(18)24-14-8-2-1-3-9-15-25-21-13-7-5-11-19(21)17-23/h4-7,10-13H,1-3,8-9,14-15H2 |
Clave InChI |
KPGPUBZPQNNQAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#N)OCCCCCCCOC2=CC=CC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14179557.png)

![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)

![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)

![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)
![4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine](/img/structure/B14179601.png)


![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)

![N-[1-(4-Methoxyphenyl)but-3-en-1-yl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14179618.png)

